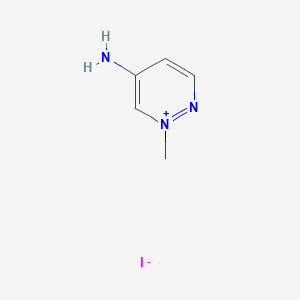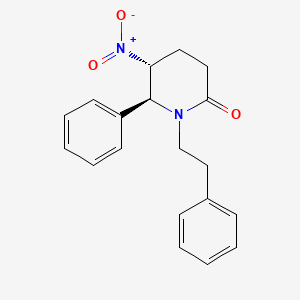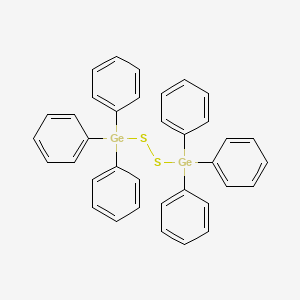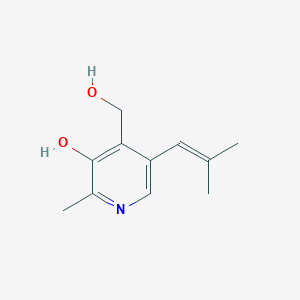
4-(Hydroxymethyl)-2-methyl-5-(2-methylprop-1-en-1-yl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-2-methyl-5-(2-methylprop-1-en-1-yl)pyridin-3-ol is a synthetic organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, offers potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2-methyl-5-(2-methylprop-1-en-1-yl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the alkylation of a pyridine derivative with an appropriate alkylating agent under basic conditions. The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-2-methyl-5-(2-methylprop-1-en-1-yl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, 4-(Hydroxymethyl)-2-methyl-5-(2-methylprop-1-en-1-yl)pyridin-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound may serve as a precursor for the development of pharmaceuticals. Pyridine derivatives are known for their biological activity, and this compound could be explored for potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and materials. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-2-methyl-5-(2-methylprop-1-en-1-yl)pyridin-3-ol depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the compound’s structure and the biological system .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(2-methylprop-1-en-1-yl)pyridin-3-ol: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
4-(Hydroxymethyl)-2-methylpyridin-3-ol: Lacks the isopropenyl group, which may influence its chemical properties and uses.
Uniqueness
4-(Hydroxymethyl)-2-methyl-5-(2-methylprop-1-en-1-yl)pyridin-3-ol is unique due to the presence of both the hydroxymethyl and isopropenyl groups
Properties
CAS No. |
61547-32-8 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-(hydroxymethyl)-2-methyl-5-(2-methylprop-1-enyl)pyridin-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-7(2)4-9-5-12-8(3)11(14)10(9)6-13/h4-5,13-14H,6H2,1-3H3 |
InChI Key |
FDKDDCBPOGQNPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


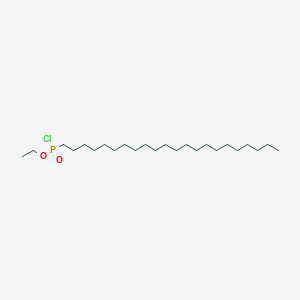
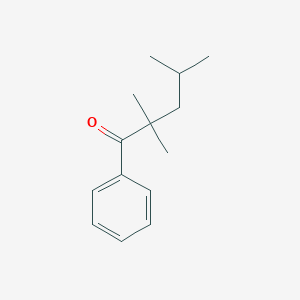
![3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one](/img/structure/B14583201.png)
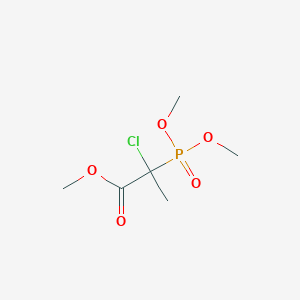
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline](/img/structure/B14583217.png)
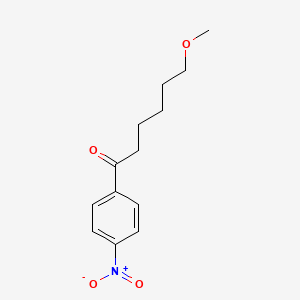
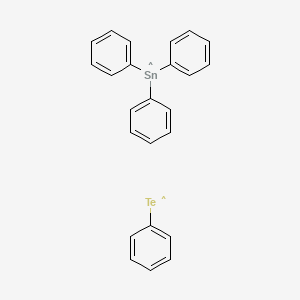
![(7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B14583232.png)
![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)
